molecular formula C23H37N3O6S B12978035 (2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate

(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate

Cat. No.: B12978035
M. Wt: 483.6 g/mol
InChI Key: XPSZWCPZYFODRH-LFYPHSHQSA-N
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Description

(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate is a complex organic compound that features an imidazole ring, a cyclohexyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the cyclohexyl group and the amino acid derivative. Common reagents used in these reactions include imidazole, cyclohexyl bromide, and amino acid precursors. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperature.

    Substitution: Alkyl halides, sulfonates; conditionspolar aprotic solvents, elevated temperature.

Major Products

The major products formed from these reactions include oxidized imidazole derivatives, reduced amino acid derivatives, and substituted imidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, (2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development in treating diseases such as cancer and neurological disorders.

Industry

Industrially, this compound is used in the production of advanced materials. Its incorporation into polymers and coatings can enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The cyclohexyl group provides hydrophobic interactions, while the amino acid derivative can form hydrogen bonds with biological macromolecules. These interactions modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the cyclohexyl group.

    Cyclohexylimidazole: Contains the imidazole and cyclohexyl groups but lacks the amino acid derivative.

    Imidazole-4-acetic acid: Features the imidazole ring and an acetic acid group, differing in the side chain structure.

Uniqueness

(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid is unique due to its combination of an imidazole ring, a cyclohexyl group, and an amino acid derivative. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C23H37N3O6S

Molecular Weight

483.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate

InChI

InChI=1S/C16H27N3O2.C7H8O3S.H2O/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17;1-6-2-4-7(5-3-6)11(8,9)10;/h10-13,15H,2-9,17H2,1H3,(H,20,21);2-5H,1H3,(H,8,9,10);1H2/t12?,13-,15?;;/m0../s1

InChI Key

XPSZWCPZYFODRH-LFYPHSHQSA-N

Isomeric SMILES

CC1CCC(CC1)N2C=C(N=C2)C[C@H](CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O

Canonical SMILES

CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O

Origin of Product

United States

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